11-epi Lubiprostone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-epi Lubiprostone is a synthetic derivative of prostaglandin E1, known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by selectively activating type 2 chloride channels in the apical membrane of the intestinal epithelial cells, leading to increased fluid secretion and enhanced intestinal motility .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi Lubiprostone involves multiple steps, starting from prostaglandin E1The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: 11-epi Lubiprostone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify its activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications .
科学研究应用
作用机制
11-epi Lubiprostone exerts its effects by selectively activating type 2 chloride channels (ClC-2) in the apical membrane of the intestinal epithelial cells. This activation leads to increased chloride ion secretion into the intestinal lumen, followed by passive sodium and water secretion. The resulting increase in intestinal fluid enhances motility and facilitates bowel movements . The molecular targets and pathways involved include the ClC-2 chloride channels and the downstream signaling pathways that regulate ion transport and fluid secretion .
相似化合物的比较
Linaclotide: A guanylate cyclase-C agonist used for similar indications but with a different mechanism of action.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist with similar therapeutic applications.
Comparison: 11-epi Lubiprostone is unique in its selective activation of ClC-2 chloride channels, which distinguishes it from other compounds like linaclotide and plecanatide that target guanylate cyclase-C. This unique mechanism of action provides an alternative therapeutic option for patients who may not respond to other treatments .
属性
分子式 |
C20H32F2O5 |
---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
7-[(1R,2R,3S)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17+/m1/s1 |
InChI 键 |
DBVFKLAGQHYVGQ-INMHGKMJSA-N |
手性 SMILES |
CCCCC(C(=O)CC[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
规范 SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。